Cas no 1803684-42-5 (Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)

Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate is a pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of both amino and nitro functional groups enhances its reactivity, making it a versatile precursor for heterocyclic transformations. The difluoromethyl moiety contributes to improved metabolic stability and bioavailability in derived compounds. This ester derivative offers synthetic flexibility, enabling further modifications at the carboxylate position. Its well-defined structure ensures consistent performance in nucleophilic substitution and reduction reactions. The compound is particularly valuable in the development of fluorinated bioactive molecules, where its balanced reactivity and stability support efficient downstream derivatization. Proper handling under controlled conditions is recommended due to its nitro group.
Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate structure
1803684-42-5 structure
Product name:Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate
CAS No:1803684-42-5
MF:C9H9F2N3O4
Molecular Weight:261.182268857956
CID:4855796

Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate
    • インチ: 1S/C9H9F2N3O4/c1-2-18-9(15)6-4(7(10)11)3-5(14(16)17)8(12)13-6/h3,7H,2H2,1H3,(H2,12,13)
    • InChIKey: XLGJXCUDYSVOQR-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=C(N)N=C1C(=O)OCC)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 323
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 111

Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029066502-1g
Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate
1803684-42-5 97%
1g
$1,490.00 2022-04-02

Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate 関連文献

Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylateに関する追加情報

Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate: A Comprehensive Overview

Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate, with CAS No. 1803684-42-5, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. The name itself highlights several key functional groups, including the amino group (-NH₂), the difluoromethyl group (-CF₂H), and the nitro group (-NO₂), all of which contribute to its distinctive chemical properties.

The difluoromethyl group in the molecule introduces a significant degree of electron-withdrawing character, which enhances the compound's reactivity in various chemical reactions. This property makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Recent studies have explored its role in the development of novel antibiotics and anticancer agents, where its ability to modulate enzyme activity has proven particularly promising.

One of the most recent advancements involving Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate is its application in bioconjugation chemistry. Researchers have successfully utilized this compound as a linker in the synthesis of bioconjugates, enabling precise control over drug delivery systems. The carboxylate group plays a pivotal role in these applications, facilitating reactions with amine-containing biomolecules such as proteins and peptides.

In terms of synthesis, Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The introduction of the difluoromethyl group is often achieved via a fluorination reaction, which requires precise control over reaction conditions to ensure high yields and purity. Recent optimizations in this synthesis pathway have significantly improved both efficiency and scalability, making it more accessible for industrial applications.

The compound's nitro group is another critical feature that influences its reactivity and stability. Nitro groups are known for their strong electron-withdrawing effects, which can enhance the compound's ability to participate in redox reactions. This property has been leveraged in the development of novel electrochemical materials, such as those used in lithium-ion batteries. Recent research has demonstrated that derivatives of this compound can serve as effective cathode materials, offering improved energy density and cycle stability.

Moreover, Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate has shown potential in photovoltaic applications due to its unique electronic properties. The combination of its amino and nitro groups creates a molecule with tailored absorption characteristics, making it a candidate for use in dye-sensitized solar cells (DSSCs). Studies have shown that incorporating this compound into DSSC architectures can lead to enhanced light harvesting efficiency and overall device performance.

Another emerging application of this compound is in bioimaging technologies. Its ability to fluoresce under specific conditions makes it a promising candidate for use as a contrast agent in medical imaging. Researchers have explored its use in tracking cellular processes, where its fluorescence properties can provide real-time insights into biological events at the molecular level.

In conclusion, Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate (CAS No. 1803684-42-5) stands out as a versatile and multifunctional compound with applications spanning multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing both scientific understanding and technological innovation.

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